molecular formula C6H12O6 B13831655 (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

Cat. No.: B13831655
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-NUPNGVPUSA-N
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Description

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal, systematically named D-glucose, is a six-carbon aldehyde sugar (aldose) with four stereogenic centers (C2–C5) . The compound in question includes isotopic labeling at the 213C position, making it D-glucose-1,6-$^{13}\text{C}_2$, a stable isotope used in metabolic studies to trace glucose uptake, insulin resistance, and carbohydrate metabolism . Its structure features an aldehyde group at C1, hydroxyl groups at all other carbons, and a planar $^{13}\text{C}$-enriched backbone (Figure 1) .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-NUPNGVPUSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Chemical Synthesis

The preparation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is mainly achieved through chemical synthesis routes that involve oxidation of corresponding hexose sugars, typically glucose or its stereoisomers, under carefully controlled conditions.

  • Oxidation of Hexoses:
    The most common synthetic approach involves selective oxidation of glucose or related hexoses using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under aqueous conditions. The reaction parameters such as pH, temperature, and catalyst presence are optimized to yield the aldehyde form without over-oxidation to acids or other derivatives.
    This method produces the desired pentahydroxy hexanal with specific stereochemistry by controlling the reaction environment to preserve the stereochemical centers.

  • Catalysts and Reaction Conditions:
    Catalysts such as metal ions (e.g., copper or palladium complexes) may be employed to enhance selectivity and yield. The temperature is usually maintained between ambient to moderate heating (20–60°C), and pH is buffered to mildly acidic or neutral to avoid degradation of sensitive hydroxyl groups.

Biotechnological Production

Industrial scale production increasingly favors biotechnological methods due to their sustainability, efficiency, and cost-effectiveness.

  • Microbial Fermentation:
    Engineered microorganisms such as specific strains of bacteria or yeast are used to biosynthesize (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal via fermentation. Genetic engineering enables these microbes to express enzymes that convert simple sugars into the target compound with high stereochemical fidelity.

  • Advantages:
    This method allows for large-scale production with fewer hazardous chemicals, reduced energy consumption, and environmentally friendly waste management. It also facilitates isotope labeling (e.g., ^13C) for tracer studies in metabolic research.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Oxidizing Agent Potassium permanganate, H2O2 Aqueous medium, controlled addition
Temperature 20–60 °C Moderate heating to optimize yield
pH 5.5–7.0 Mildly acidic to neutral
Catalyst Metal ions (Cu, Pd complexes) Enhances selectivity
Reaction Time Several hours Monitored to prevent over-oxidation
Microbial Strains Engineered bacteria/yeast For fermentation-based synthesis
Fermentation pH 6.0–7.5 Optimal for microbial growth
Fermentation Temp. 30–37 °C Standard microbial culture temperature

Chemical Reactions Involving the Compound

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal participates in several chemical transformations important for its preparation and modification:

  • Oxidation: Further oxidation can convert the aldehyde group to carboxylic acids or lactones.
  • Reduction: Using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the aldehyde to the corresponding sugar alcohol.
  • Substitution: Hydroxyl groups can be selectively modified via nucleophilic substitution to yield derivatives for specific applications.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Chemical Oxidation Oxidation of hexoses with KMnO4 or H2O2 Straightforward, well-studied Risk of over-oxidation, requires careful control
Catalytic Oxidation Use of metal catalysts to improve selectivity Higher yield and selectivity Catalyst cost and removal
Microbial Fermentation Biosynthesis using engineered microorganisms Sustainable, scalable Requires strain development and optimization
Isotope Labeling Incorporation of ^13C or other isotopes via biosynthesis Useful for tracer studies More complex and costly

Chemical Reactions Analysis

Types of Reactions

D-Glucose-2-13C undergoes similar chemical reactions as regular D-glucose, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Glucose-2-13C is widely used in scientific research due to its ability to trace metabolic pathways and study biochemical processes. Some key applications include:

Mechanism of Action

D-Glucose-2-13C functions by integrating into metabolic pathways in the same manner as regular glucose. The carbon-13 isotope allows for the tracking of the glucose molecule through various biochemical processes using techniques like NMR and mass spectrometry. This enables researchers to study the kinetics and dynamics of glucose metabolism, providing insights into cellular functions and disease mechanisms .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C$6$H${12}$O$_6$
  • Functional Groups : Aldehyde (C1), five hydroxyl groups (C2–C6)
  • Applications : Isotopic tracer in biomedical research, substrate for enzymatic studies, precursor in gluconic acid synthesis .

Comparison with Structurally Similar Compounds

D-Gluconic Acid

Structure: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid (oxidized form of glucose, with a carboxylic acid group at C1) . Key Differences:

  • Functional Group : Carboxylic acid (vs. aldehyde in glucose).
  • Complexation Capacity : Strong chelator of metal ions (e.g., Ca$^{2+}$, Mg$^{2+}$) under alkaline conditions, used in food and pharmaceutical industries .
  • Synthesis : Produced via oxidation of glucose using O$_2$, hypochlorite, or microbial fermentation .
Property D-Glucose (Isotope-Labeled) D-Gluconic Acid
Functional Group Aldehyde (C1) Carboxylic acid (C1)
Complexation Ability Weak Strong (metal chelation)
Primary Applications Metabolic tracing, NMR studies Food additive, cement retardant
Key Reference

D-Galactose and Derivatives

Structure : Differs from glucose at C4 stereochemistry (galactose: C4 hydroxyl axial; glucose: equatorial) .
Derivatives :

  • Calcium D-Galactonate: (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid calcium salt, used in pharmaceuticals and as a stabilizer . Comparison:
  • Biological Role : Galactose is a component of lactose; glucose is a primary energy source.
  • Isotope Labeling : Glucose-$^{13}\text{C}$ is more widely used in metabolic studies due to its central role in glycolysis .

Other Hexose Derivatives

  • D-Fructose : A ketose (C2 ketone group) with applications in food sweetening. Unlike glucose, it forms cyclic hemiketal structures .
  • Sucrose Stearates : Esters of glucose and fructose with stearic acid, showing antimicrobial activity linked to their sugar moieties .

Stereoisomers and Isotopologues

  • (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal : A structural isomer with reduced hydroxyl groups; less biologically active .
  • D-Glucose-$^{13}\text{C}6$,d$7$ : Heavily deuterated and $^{13}\text{C}$-labeled glucose used in advanced metabolic profiling .

Antimicrobial Activity

Sucrose stearates derived from glucose and fructose disrupt bacterial membranes, with efficacy dependent on sugar moiety concentration and medium pH . Pure glucose lacks this activity, highlighting the importance of esterification.

Isotopic Tracers

  • D-Glucose-1,6-$^{13}\text{C}_2$ : Enables precise tracking of glucose metabolism via $^{13}\text{C}$-NMR or mass spectrometry .
  • Gluconate Salts : Used in contrast agents (e.g., calcium gluconate in medical imaging) .

Structural and Chemical Data

Table 1: Comparative Structural Analysis

Compound Functional Groups Stereogenic Centers Key Applications
D-Glucose-$^{13}\text{C}_2$ Aldehyde, 5 hydroxyls 4 Metabolic studies
D-Gluconic Acid Carboxylic acid, 5 hydroxyls 4 Food additive, chelator
Calcium D-Galactonate Carboxylic acid salt, 5 hydroxyls 4 Pharmaceuticals
Sucrose Stearate Ester (stearate) 7 (glucose + fructose) Antimicrobial surfactant

Biological Activity

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal is a complex organic compound characterized by multiple hydroxyl groups and a hexanal backbone. Its biological activity has garnered interest due to its potential applications in various fields such as medicine, biochemistry, and nutrition.

  • Molecular Formula : C6H12O6
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 86702-61-6

This compound is notable for its stereochemistry and the presence of five hydroxyl groups, which contribute to its reactivity and interactions with biological systems.

Target Interactions

The biological activity of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal primarily involves its interactions with various enzymes and metabolic pathways. It is believed to modulate:

  • Enzyme Activity : The compound may act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism.
  • Cell Signaling Pathways : Its structure allows it to participate in signaling cascades that regulate cellular responses.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy and safety in therapeutic applications. Research indicates that:

  • Absorption : The presence of multiple hydroxyl groups enhances solubility and bioavailability.
  • Metabolism : It is metabolized through pathways involving glycosylation and oxidation reactions.

Antioxidant Properties

Studies have shown that (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and modulate immune responses. This activity has implications for conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity :
    • A study conducted on the antioxidant properties of pentahydroxyhexanal demonstrated a dose-dependent reduction in oxidative stress markers in vitro. The results indicated that the compound could protect cellular components from oxidative damage.
  • Anti-inflammatory Research :
    • In a clinical trial focusing on inflammatory bowel disease (IBD), participants receiving supplements containing this compound showed reduced levels of inflammatory markers compared to the placebo group. This suggests potential therapeutic applications in managing IBD.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanalC6H12O6Antioxidant; Anti-inflammatory
(2R,3S)-D-GalactoseC6H12O6Energy source; Metabolic precursor
(2S)-D-MannoseC6H12O6Urinary tract health; Immune support

This table highlights the unique biological activities associated with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal compared to structurally similar compounds.

Q & A

Q. Advanced Metabolic Tracing

  • 13C Flux Analysis : Feed labeled hexanal to cell cultures and track label incorporation into lactate (glycolysis) or ribose-5-phosphate (PPP) via LC-MS .
  • Isotopomer Modeling : Use software (e.g., INCA) to quantify pathway contributions based on mass isotopomer distributions .
  • Enzyme Knockdowns : Combine siRNA silencing (e.g., glucose-6-phosphate dehydrogenase) with isotopic tracing to validate pathway specificity .

What are the challenges in synthesizing enantiomerically pure derivatives for structure-activity relationship (SAR) studies?

Q. Synthetic Chemistry Focus

  • Protecting Group Strategy : Use orthogonal groups (e.g., TBDMS for hydroxyls, acetal for aldehyde) to prevent epimerization during functionalization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Sharpless dihydroxylation) to introduce new stereocenters .
  • Quality Control : Validate purity via chiral HPLC and circular dichroism (CD) spectroscopy .

How do solvent polarity and temperature affect the compound’s stability during storage?

Q. Stability Studies

  • Accelerated Degradation Tests : Monitor aldehyde oxidation to carboxylic acids under varying humidity (25–60% RH) and temperatures (4–37°C) via LC-MS .
  • Cryoprotectants : Store lyophilized samples at -80°C with trehalose to prevent hygroscopic degradation .
  • pH Buffering : Maintain solutions at pH 6–7 to minimize hemiacetal formation .

What computational tools predict its pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration)?

Q. In Silico Modeling

  • ADMET Predictors : Use tools like SwissADME to estimate LogS (solubility) and BBB permeability based on polar surface area (~110 Ų) .
  • Molecular Docking : Simulate interactions with serum albumin or P-glycoprotein to predict plasma retention .
  • Machine Learning : Train models on carbohydrate datasets to forecast metabolic clearance rates .

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